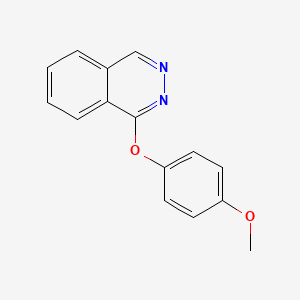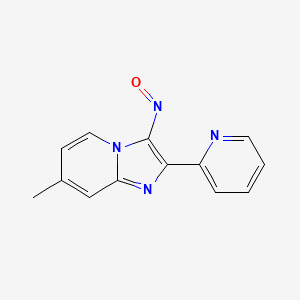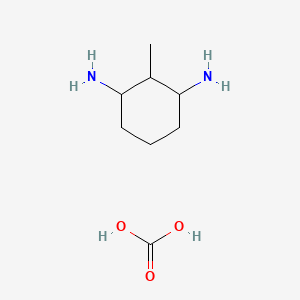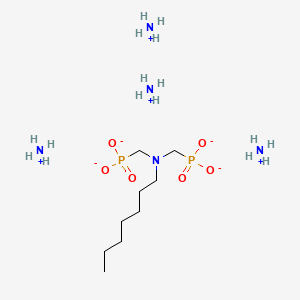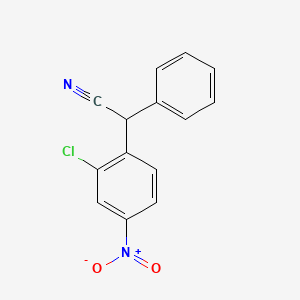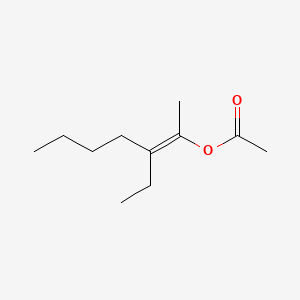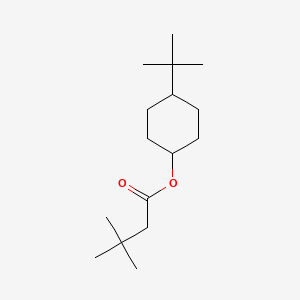
Ethyl 2-(diethoxyphosphoryl)-3-(3,4-dimethoxyphenyl)acrylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 2-(diethoxyphosphoryl)-3-(3,4-dimethoxyphenyl)acrylate is an organic compound that belongs to the class of phosphonate esters This compound is characterized by the presence of a diethoxyphosphoryl group and a dimethoxyphenyl group attached to an acrylate backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(diethoxyphosphoryl)-3-(3,4-dimethoxyphenyl)acrylate typically involves the reaction of ethyl acrylate with diethyl phosphite and 3,4-dimethoxybenzaldehyde. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, which facilitates the formation of the desired product. The reaction conditions often include refluxing the mixture in an appropriate solvent like toluene or ethanol for several hours.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
化学反応の分析
Types of Reactions
Ethyl 2-(diethoxyphosphoryl)-3-(3,4-dimethoxyphenyl)acrylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphonate derivatives.
Reduction: Reduction reactions can lead to the formation of reduced phosphonate esters.
Substitution: Nucleophilic substitution reactions can occur at the acrylate or phenyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or amines can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphonate acids, while reduction can produce phosphonate alcohols.
科学的研究の応用
Ethyl 2-(diethoxyphosphoryl)-3-(3,4-dimethoxyphenyl)acrylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and as a probe for biochemical pathways.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism by which Ethyl 2-(diethoxyphosphoryl)-3-(3,4-dimethoxyphenyl)acrylate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The diethoxyphosphoryl group can act as a mimic of phosphate groups, allowing the compound to inhibit or modulate the activity of enzymes that recognize phosphate-containing substrates. The dimethoxyphenyl group can enhance the compound’s binding affinity and specificity for certain targets.
類似化合物との比較
Similar Compounds
- Ethyl 2-(diethoxyphosphoryl)-3-(4-methoxyphenyl)acrylate
- Ethyl 2-(diethoxyphosphoryl)-3-(3,4-dihydroxyphenyl)acrylate
- Ethyl 2-(diethoxyphosphoryl)-3-(3,4-dimethylphenyl)acrylate
Uniqueness
Ethyl 2-(diethoxyphosphoryl)-3-(3,4-dimethoxyphenyl)acrylate is unique due to the presence of both diethoxyphosphoryl and dimethoxyphenyl groups, which confer distinct chemical and biological properties. The combination of these groups allows for specific interactions with molecular targets and enhances the compound’s versatility in various applications.
特性
CAS番号 |
14656-26-9 |
|---|---|
分子式 |
C17H25O7P |
分子量 |
372.3 g/mol |
IUPAC名 |
ethyl (E)-2-diethoxyphosphoryl-3-(3,4-dimethoxyphenyl)prop-2-enoate |
InChI |
InChI=1S/C17H25O7P/c1-6-22-17(18)16(25(19,23-7-2)24-8-3)12-13-9-10-14(20-4)15(11-13)21-5/h9-12H,6-8H2,1-5H3/b16-12+ |
InChIキー |
CRKMCAWVSBUKPJ-FOWTUZBSSA-N |
異性体SMILES |
CCOC(=O)/C(=C\C1=CC(=C(C=C1)OC)OC)/P(=O)(OCC)OCC |
正規SMILES |
CCOC(=O)C(=CC1=CC(=C(C=C1)OC)OC)P(=O)(OCC)OCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


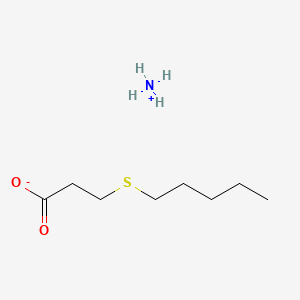

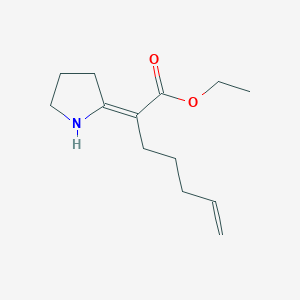
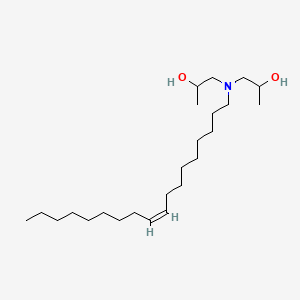
![6-O-[(3R)-hexan-3-yl] 1-O-[(3R)-3-methylpentyl] hexanedioate](/img/structure/B12669677.png)
